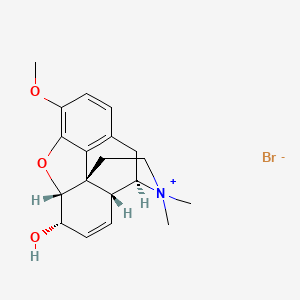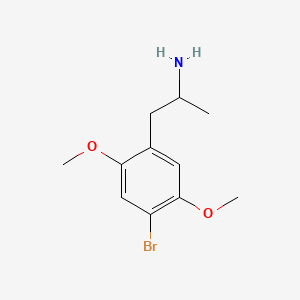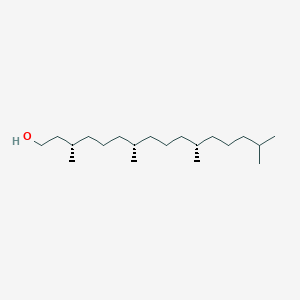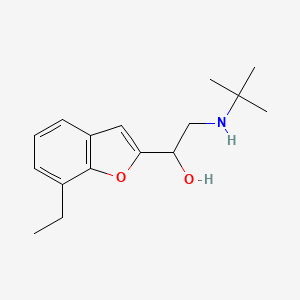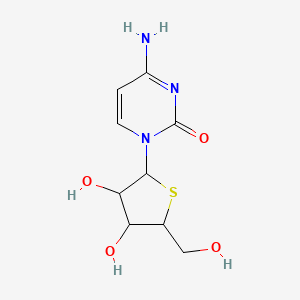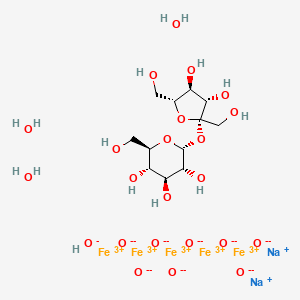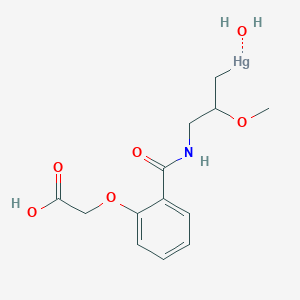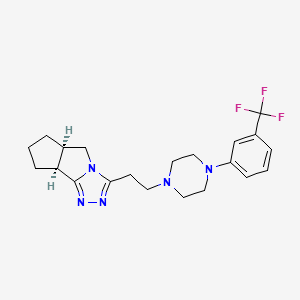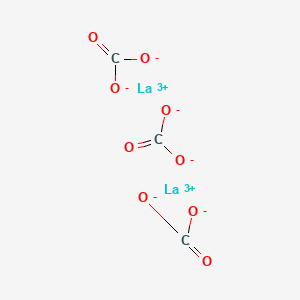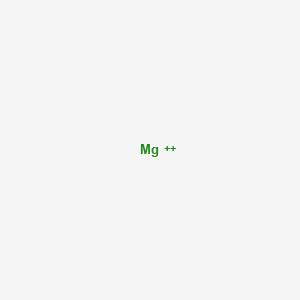
3,6-Dihydroxy-xanthene-9-propionic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Xanthenes are polycyclic aromatic compounds containing a xanthene moiety, which consists of two benzene rings joined to each other by a pyran ring . This compound is of interest due to its potential biological activities and applications in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of xanthene derivatives, including 3,6-Dihydroxy-Xanthene-9-Propionic Acid, can be achieved through various methods. One classical method involves the reaction of polyphenols with different salicylic acids in the presence of acetic anhydride as a dehydrating agent . Another approach uses zinc chloride and phosphoryl chloride to produce xanthones with better yields and shorter reaction times . Additionally, microwave heating has been employed to enhance the efficiency of these reactions .
Industrial Production Methods: Industrial production of xanthene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as ytterbium, palladium, ruthenium, and copper has been explored to improve the efficiency of these processes .
化学反应分析
Types of Reactions: 3,6-Dihydroxy-Xanthene-9-Propionic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of hydroxyl groups and the xanthene moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and chromium trioxide can be used to oxidize the hydroxyl groups to carbonyl groups.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride can reduce carbonyl groups back to hydroxyl groups.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, with reagents such as halogens and nitrating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of quinones, while reduction can regenerate the original hydroxyl groups.
科学研究应用
3,6-Dihydroxy-Xanthene-9-Propionic Acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3,6-Dihydroxy-Xanthene-9-Propionic Acid involves its interaction with specific molecular targets. One known target is glutathione reductase, an enzyme involved in maintaining cellular redox balance . By inhibiting this enzyme, the compound can modulate oxidative stress pathways, which are implicated in various diseases .
Similar Compounds:
Xanthone: The parent compound of xanthene derivatives, known for its diverse biological activities.
3,6-Dihydroxy-Xanthene: A simpler derivative with similar structural features but lacking the propionic acid moiety.
9H-Xanthen-9-one: Another xanthene derivative with a ketone group at the 9-position, differing in its reactivity and biological properties.
Uniqueness: this compound is unique due to the presence of both hydroxyl groups and a propionic acid moiety, which confer distinct chemical reactivity and biological activity compared to other xanthene derivatives .
属性
分子式 |
C16H14O5 |
|---|---|
分子量 |
286.28 g/mol |
IUPAC 名称 |
3-(3,6-dihydroxy-9H-xanthen-9-yl)propanoic acid |
InChI |
InChI=1S/C16H14O5/c17-9-1-3-12-11(5-6-16(19)20)13-4-2-10(18)8-15(13)21-14(12)7-9/h1-4,7-8,11,17-18H,5-6H2,(H,19,20) |
InChI 键 |
PFQGLFBMMPZYEU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1O)OC3=C(C2CCC(=O)O)C=CC(=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



